molecular formula C23H22N4O7 B5358622 ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Cat. No.: B5358622
M. Wt: 466.4 g/mol
InChI Key: YLJDXVBYERFYJA-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a morpholine ring, a nitrophenyl group, and a pyrazolidinone moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps:

    Formation of the pyrazolidinone core: This can be achieved by reacting appropriate hydrazine derivatives with diketones under controlled conditions.

    Introduction of the nitrophenyl group: This step involves nitration reactions, where a phenyl ring is nitrated using nitric acid and sulfuric acid.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where a morpholine derivative is introduced to the nitrophenyl intermediate.

    Esterification: The final step involves esterification to introduce the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving nitroaromatic compounds.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways.

    Materials Science: Its action may involve interactions with other molecules or materials, leading to changes in physical properties such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to its combination of a morpholine ring, a nitrophenyl group, and a pyrazolidinone moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O7/c1-2-34-23(30)16-4-6-17(7-5-16)26-22(29)18(21(28)24-26)13-15-3-8-19(20(14-15)27(31)32)25-9-11-33-12-10-25/h3-8,13-14H,2,9-12H2,1H3,(H,24,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJDXVBYERFYJA-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.